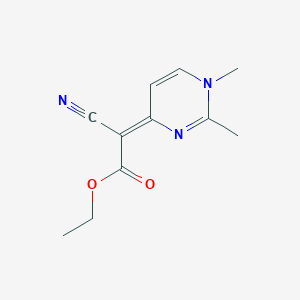![molecular formula C20H24N2O B5817143 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of phenylpiperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. The purpose of
科学研究应用
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been studied for its potential use in various scientific research applications. One of the primary areas of research is its potential as a treatment for depression and anxiety disorders. Studies have shown that 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide exhibits antidepressant and anxiolytic effects in animal models, which suggests its potential use in the treatment of these disorders. Additionally, 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
作用机制
The exact mechanism of action of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects, as well as its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior. Additionally, 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been found to decrease the levels of dopamine in the brain, which is a neurotransmitter that plays a role in reward and motivation. These effects are thought to contribute to its potential use in the treatment of depression, anxiety disorders, and drug addiction.
实验室实验的优点和局限性
One of the advantages of using 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide is its potential for off-target effects, as it may interact with other receptors or enzymes in the brain. Additionally, the high potency of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide may make it difficult to determine the optimal dosage for use in lab experiments.
未来方向
There are several future directions for research on 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide. One area of research is to further investigate its potential use in the treatment of depression, anxiety disorders, and drug addiction. This could involve studying its effects in human clinical trials or developing more potent and selective derivatives of the compound. Additionally, research could focus on understanding the molecular mechanisms underlying its dual mechanism of action and its potential for off-target effects. Finally, research could explore the potential use of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide in other areas of neuroscience research, such as studying the role of neurotransmitters in learning and memory.
合成方法
The synthesis of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-(1-piperidinyl)aniline in the presence of a base such as potassium carbonate. This reaction results in the formation of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide as the final product. The purity of the compound can be improved through various purification techniques such as recrystallization or chromatography.
属性
IUPAC Name |
3,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-10-11-17(14-16(15)2)20(23)21-18-8-4-5-9-19(18)22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWDDWNDHCSWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
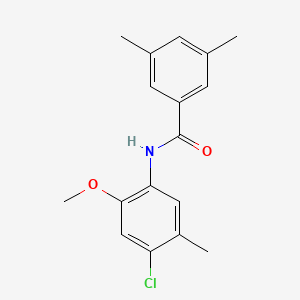
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)
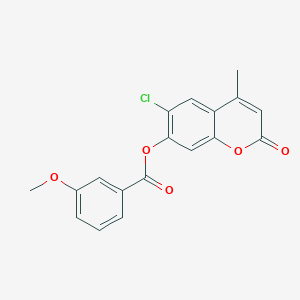
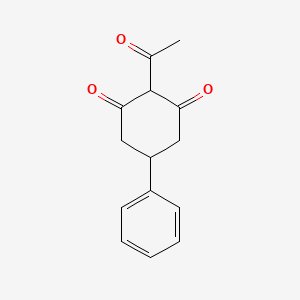
![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
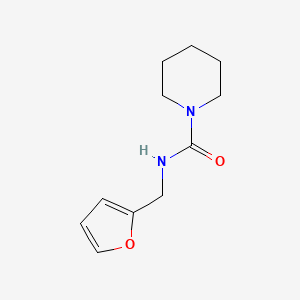
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
